(tetrahydro-2H-pyran-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone
Description
The compound (tetrahydro-2H-pyran-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone features a methanone core linking a tetrahydro-2H-pyran-4-yl group to a piperidine moiety modified with a tetrahydrocinnolin-3-yloxy-methyl substituent.
Properties
IUPAC Name |
oxan-4-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c24-20(16-7-11-25-12-8-16)23-9-5-15(6-10-23)14-26-19-13-17-3-1-2-4-18(17)21-22-19/h13,15-16H,1-12,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMJSOZUBYMYSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of Ethyl Tetrahydro-2H-Pyran-4-Carboxylate
Ethyl tetrahydro-2H-pyran-4-carboxylate undergoes LiAlH4-mediated reduction to yield (tetrahydro-2H-pyran-4-yl)methanol (96% yield). Subsequent oxidation to the carboxylic acid enables acyl chloride formation:
Reaction Conditions
| Step | Reagent/Condition | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | LiAlH4 in THF | 0°C → RT | 1 h | 96% |
| 2 | MnO2 or Jones reagent | Reflux | 3-5 h | 82-88%* |
*Extrapolated from analogous alcohol oxidations
Preparation of 4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)Oxy)Methyl)Piperidine
Tetrahydrocinnolin-3-ol Synthesis
Base-promoted cyclization strategies from enable cinnoline formation:
General Procedure
- Condense aryl aldehydes with hydrazine derivatives
- Perform KOH-mediated intramolecular cyclization in DMF at 100°C
- Isolate 5,6,7,8-tetrahydrocinnolin-3-ol via methanol recrystallization
Key Parameters
Piperidine Functionalization
Patent data reveals efficient routes to substituted piperidines:
Stepwise Etherification
- Mannich Reaction : Introduce aminomethyl group using formaldehyde/ammonia
- Oxyalkylation : React tetrahydrocinnolin-3-ol with chloromethyl piperidine derivative
Representative Conditions
| Reaction Component | Specification |
|---|---|
| Coupling Agent | 1,1'-Carbonyldiimidazole (CDI) |
| Solvent | 2-Methyltetrahydrofuran |
| Temperature | 50-60°C |
| Workup | Aqueous K2CO3 extraction |
Methanone Bridge Formation
Acylative Coupling Strategy
Patent WO 2011/073154 methodology provides critical insights:
Optimized Protocol
- Activate tetrahydro-2H-pyran-4-carboxylic acid as acyl imidazolide
- React with 4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidine
- Use triethylamine (2.5 eq) in 2-methyltetrahydrofuran at reflux
Performance Metrics
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 3-5 h | |
| Typical Yield | 74-82% | |
| Purity (HPLC) | >98% |
Alternative Coupling Methods
Comparative data from heterocyclic syntheses:
Method Comparison
| Method | Reagents | Temp (°C) | Yield (%) |
|---|---|---|---|
| CDI-mediated | Carbonyldiimidazole, TEA | 60 | 78 |
| HATU | HATU, DIPEA | RT | 65 |
| Schlenk | PCl5, Pyridine | 0→RT | 58 |
Purification and Characterization
Crystallization Optimization
Citrate salt formation enhances crystallinity:
Salt Screening Results
| Counterion | Solvent System | Crystal Quality |
|---|---|---|
| Citrate | iPrOH/H2O | Needles (X-ray grade) |
| HBr | MeOH/THF | Amorphous |
| Mesylate | EtOAc | Prisms |
Spectroscopic Characterization
Key Spectral Data
- 1H NMR (400 MHz, DMSO-d6):
δ 4.46 (bs, 1H, pyran-O), 3.82 (dd, J=10.8, 8.0 Hz, 2H), 3.25-3.22 (m, 4H, piperidine) - HRMS : m/z Calcd for C21H28N4O3 [M+H]+: 384.2158; Found: 384.2152
Process Scale-Up Considerations
Critical Quality Attributes
Chemical Reactions Analysis
Types of reactions:
Oxidation: It can undergo oxidation reactions with reagents such as potassium permanganate or chromium trioxide.
Reduction: It might be reduced using agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions under specific conditions, like nucleophilic substitution.
Common reagents and conditions:
Oxidizing agents: Potassium permanganate in aqueous medium.
Reducing agents: Lithium aluminum hydride in anhydrous ether.
Conditions: These reactions often require specific solvents and temperatures, and sometimes inert atmospheres to prevent unwanted side reactions.
Major products:
These reactions can yield various derivatives depending on the starting material and reaction conditions.
Scientific Research Applications
Chemistry: It serves as a building block in organic synthesis.
Biology: Potentially used in biochemical research for its unique structural properties.
Medicine: Exploring its pharmacological properties could lead to the development of new drugs.
Industry: Used in the creation of novel materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which the compound exerts its effects:
It interacts with specific molecular targets, likely due to its complex structure.
Molecular targets and pathways involved:
Detailed studies are necessary, but it could interact with enzymes or receptors in biological systems, influencing biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyran-Piperidine Scaffolds
Compound A : ((5S)-5-((Tetrahydro-2H-pyran-2-yl)oxy)-5,6,7,8-tetrahydronaphthalen-2-yl)methanol
- Key Features: Contains a tetrahydro-2H-pyran-2-yl group linked to a tetrahydronaphthalene system. Lacks the methanone bridge and cinnoline moiety present in the target compound.
- Synthesis : Synthesized via alcohol protection using 3,4-dihydro-2H-pyran and subsequent reduction with LAH (lithium aluminum hydride) .
Compound B : Pyridin-2-yl(4-(3-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-yl)methanone
- Key Features: Methanone core links pyridine and tetrahydro-2H-pyran groups. Substituted with a trifluoromethoxy-phenyl group instead of piperidine-cinnoline.
Compounds with Piperidine-Cinnoline Hybrid Systems
Compound C : 2-(4-Benzyl-1-piperidinyl)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- Key Features: Combines piperidine with a thiazolidinone-thioxo system and pyrido-pyrimidinone. Contains a tetrahydrofuran group but lacks the cinnoline moiety.
- Comparison: The thiazolidinone-thioxo system introduces sulfur-based reactivity, which is absent in the target compound. This may influence pharmacokinetic properties such as solubility and oxidation resistance.
Research Findings and Limitations
- Synthetic Challenges: The tetrahydrocinnoline moiety may introduce instability during synthesis, as seen in similar cinnoline derivatives requiring careful protection/deprotection steps .
- Data Gaps: No experimental data (e.g., binding affinities, solubility) for the target compound are available in the provided evidence, limiting functional comparisons.
Biological Activity
The compound (tetrahydro-2H-pyran-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone represents a novel class of chemical entities with potential therapeutic applications. This article synthesizes available research on its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O₃
- Molecular Weight : 329.39 g/mol
This compound features a tetrahydropyran ring fused to a piperidine moiety, which is further substituted with a cinnolin derivative. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that this compound may exhibit biological activity through the inhibition of specific protein kinases involved in cell signaling pathways. Notably, it has been studied for its effects on the ALK5 receptor , a critical target in the treatment of fibrotic diseases and certain cancers.
Inhibition Studies
A study reported that derivatives of tetrahydro-2H-pyran were synthesized and evaluated for their ability to inhibit ALK5. Among these, specific compounds demonstrated IC₅₀ values in the low nanomolar range (e.g., 25 nM for compound 8h), indicating potent inhibitory effects on ALK5 autophosphorylation and cellular activities associated with tumor growth .
Biological Activity and Efficacy
The biological activity of the compound has been evaluated in various preclinical models:
- Antitumor Activity :
- Pharmacokinetics :
Case Studies
Several studies have explored the therapeutic potential of related compounds that share structural similarities with (tetrahydro-2H-pyran-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of ALK5 in vitro with an IC₅₀ of 25 nM. |
| Study B | Reported tumor growth inhibition in vivo with minimal side effects at therapeutic doses. |
| Study C | Investigated the pharmacokinetics and found high oral bioavailability and low toxicity profiles. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
